molecular formula C15H13N5O B2501897 5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 451462-44-5

5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2501897
CAS RN: 451462-44-5
M. Wt: 279.303
InChI Key: RISAYSFLADZYTA-UHFFFAOYSA-N
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Description

“5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide” is a compound that contains a 1,2,3-triazole moiety . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds . This motif is often seen in experimental drug candidates and approved drugs .


Synthesis Analysis

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

The molecular formula of “5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide” is C10H11N5O . The structure of this compound may be viewed using Java or Javascript .


Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process .

Scientific Research Applications

properties

IUPAC Name

5-amino-N,1-diphenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c16-14-13(15(21)17-11-7-3-1-4-8-11)18-19-20(14)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISAYSFLADZYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

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